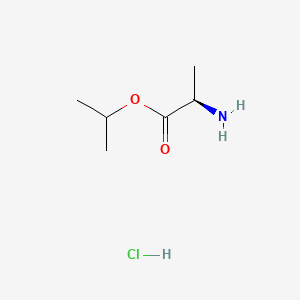

D-Alanine isopropyl ester hcl

Description

BenchChem offers high-quality D-Alanine isopropyl ester hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alanine isopropyl ester hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl (2R)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKNCSWDMGPOY-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39613-92-8 | |

| Record name | propan-2-yl (2R)-2-aminopropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility of D-Alanine isopropyl ester hcl in common lab solvents

An In-Depth Technical Guide to the Solubility of D-Alanine Isopropyl Ester Hydrochloride in Common Laboratory Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Solubility Data

D-Alanine isopropyl ester hydrochloride (CAS No: 39613-92-8) is a crucial chiral building block in modern organic synthesis and pharmaceutical development.[1][2] As the isopropyl ester derivative of the non-natural amino acid D-alanine, it serves as a key intermediate in the synthesis of complex molecules where specific stereochemistry is paramount.[3] Its application spans from the creation of novel peptide-based therapeutics to the development of agrochemicals.[3]

Effective utilization of this reagent hinges on a thorough understanding of its physical properties, chief among them being its solubility profile. The selection of an appropriate solvent is a critical decision point that influences reaction kinetics, purification strategies (such as recrystallization), and the formulation of final products. This guide provides a comprehensive framework for understanding and determining the solubility of D-Alanine isopropyl ester hydrochloride. We will move beyond theoretical principles to provide field-proven experimental protocols, enabling researchers to generate reliable, application-specific solubility data.

Part 1: Physicochemical Properties & Theoretical Solubility Framework

The solubility behavior of D-Alanine isopropyl ester hydrochloride is dictated by the interplay of its molecular components:

-

The Ionic Core: The molecule is a hydrochloride salt, meaning the primary amine of the alanine backbone is protonated to form an ammonium cation (R-NH₃⁺), with a chloride anion (Cl⁻) as the counter-ion. This ionic character is the primary driver for its solubility in polar solvents, particularly those capable of hydrogen bonding.

-

The Ester Group: The carboxylic acid is esterified with an isopropyl group. This functional group increases the lipophilicity of the molecule compared to its parent amino acid, D-alanine. This modification is often intentionally done to improve solubility in organic solvents where the zwitterionic parent amino acid would be insoluble.[4]

-

The Alanine Side Chain: The simple methyl side chain of alanine has a minimal, though slightly nonpolar, contribution to the overall solubility.

Based on these features, we can establish a predictive framework. The compound is expected to be most soluble in polar protic solvents like water and lower alcohols (methanol, ethanol), which can effectively solvate both the ammonium cation and the chloride anion.[5] Moderate solubility is anticipated in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can solvate the cation but are less effective with the anion.[6] Solubility is expected to be low to negligible in nonpolar solvents like toluene, hexanes, and diethyl ether, which cannot effectively solvate the ionic portion of the molecule.

Part 2: Experimental Determination of Solubility

Theoretical predictions provide a starting point, but empirical determination is essential for accurate process design. The following protocols are designed to be robust and self-validating.

Rapid Qualitative Assessment: A Foundational First Step

Expertise & Causality: Before committing significant amounts of material to a full quantitative analysis, a rapid, small-scale qualitative test is an efficient way to screen a wide range of solvents. This provides a practical "feel" for the compound's behavior and helps narrow down the solvent systems for quantitative study.

Protocol:

-

Preparation: Arrange a series of small, clearly labeled glass vials (e.g., 1.5 mL HPLC vials), one for each solvent to be tested.

-

Analyte Addition: Add approximately 5-10 mg of D-Alanine isopropyl ester hydrochloride to each vial. The key is consistency, not exact mass at this stage.

-

Solvent Addition: Add the test solvent dropwise (e.g., using a pipette) up to a volume of 0.5 mL.

-

Observation & Agitation: Vortex each vial vigorously for 30 seconds. Observe for dissolution.

-

Classification:

-

Freely Soluble: The solid dissolves completely within seconds.

-

Soluble: The solid dissolves completely after vortexing.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No visible dissolution occurs.

-

-

Confirmation (Optional): For vials where the solid dissolved, add a further small crystal of the compound. If it dissolves, the solution was not yet saturated. If it does not, the solution is likely saturated.

Rigorous Quantitative Determination: The Gravimetric Method

Trustworthiness: The gravimetric method is a gold-standard technique for determining solubility. Its trustworthiness lies in its directness; it relies on the physical measurement of mass and is not subject to the same interferences as spectroscopic methods. The protocol's self-validating nature comes from ensuring equilibrium is reached and that the isolated solid is indeed the starting material.

Protocol:

-

Vial Preparation: Place a precisely weighed amount of D-Alanine isopropyl ester hydrochloride (e.g., ~100 mg) into a tared, screw-cap glass vial. The amount should be sufficient to ensure a saturated solution with excess solid remaining. Record the exact mass.

-

Solvent Addition: Add a known volume or mass of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vial tightly. Place it in a temperature-controlled shaker or on a stir plate with a magnetic stir bar. Agitate the slurry at a constant, defined temperature (e.g., 25 °C) for a minimum of 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature. This prevents undissolved particulates from being transferred.

-

Aliquot Withdrawal: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. To prevent contamination with solid particles, use a pipette tip fitted with a small piece of cotton or a syringe with a PTFE filter.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Record the exact mass of the empty vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (Melting Point: 85 °C[1]) to avoid degradation.

-

Final Weighing: Once the dissolved solid is completely dry (constant mass is achieved), re-weigh the vial. The difference in mass corresponds to the amount of D-Alanine isopropyl ester hydrochloride dissolved in the withdrawn aliquot.

-

Calculation:

-

Solubility (mg/mL) = (Mass of dried residue in mg) / (Volume of aliquot in mL)

-

Workflow for Quantitative Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Part 3: Data Summary and Practical Implications

While experimental determination is key, having a reference point is invaluable. The following table summarizes the expected solubility of D-Alanine isopropyl ester hydrochloride based on its chemical properties and data from closely related analogs, such as L-Alanine methyl ester hydrochloride.[6] Researchers should use this as a guide and populate it with their own empirically determined quantitative data.

| Solvent Class | Solvent Name | Dielectric Constant (20°C) | Expected Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Application Notes |

| Polar Protic | Water | 80.1 | Soluble | > 50 | Ideal for creating aqueous stock solutions or for reactions involving water-soluble reagents. |

| Methanol (MeOH) | 32.7 | Soluble / Slightly Soluble[7] | 10 - 30 | Good candidate for reactions and for dissolving the compound for purification by silica gel chromatography. | |

| Ethanol (EtOH) | 24.5 | Soluble | 10 - 30[6] | A less polar alternative to methanol; often used in recrystallizations in combination with an anti-solvent. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble / Slightly Soluble[7][] | 10 - 20[6] | High boiling point solvent for reactions requiring elevated temperatures; useful for NMR sample preparation. |

| Dimethylformamide (DMF) | 36.7 | Soluble | 10 - 20[6] | Another high-boiling polar aprotic solvent, common in peptide synthesis. | |

| Acetonitrile (MeCN) | 37.5 | Slightly Soluble | < 10 | Often used as a mobile phase in reverse-phase HPLC; may be suitable for some reaction systems. | |

| Nonpolar | Dichloromethane (DCM) | 9.1 | Slightly Soluble / Insoluble | < 5 | May be used for extractions if the free base is generated in situ.[9] |

| Toluene | 2.4 | Insoluble | < 1 | Likely to be an effective anti-solvent for precipitating or crystallizing the compound from a polar solvent. | |

| Hexanes | 1.9 | Insoluble | < 0.1 | Useful for washing solid product to remove nonpolar impurities. |

Part 4: Safety & Handling

As with any chemical reagent, proper handling is essential. D-Alanine isopropyl ester hydrochloride should be considered hazardous.[1]

-

Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[1][10]

-

Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid generating dust.[11]

-

Storage: The compound is hygroscopic. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture absorption.[12]

Conclusion

This guide provides a robust framework for evaluating the solubility of D-Alanine isopropyl ester hydrochloride. By combining theoretical understanding with rigorous, well-designed experimental protocols, researchers and drug development professionals can generate the precise data needed to optimize their synthetic routes, purification procedures, and formulation strategies. An empirical, data-driven approach to solubility is a cornerstone of efficient and successful chemical development.

References

-

Mishra, P., et al. (2008). Synthesis, Characterization and Biological Evaluation of Amide Prodrugs of Flurbiprofen. SciELO. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island. Retrieved from [Link]

-

Journal of Organic Chemistry. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). L-Alanine isopropyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Industrial & Engineering Chemistry Research. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. Retrieved from [Link]

- Google Patents. (2017). Novel preparation method of L-alanine isopropyl ester hydrochloride.

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

-

Fisher Scientific. (2024). L-Alanine isopropyl ester hydrochloride SAFETY DATA SHEET. Retrieved from [Link]

-

National Institutes of Health. (2019). New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]

Sources

- 1. 39613-92-8 Cas No. | D-Alanine isopropyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]

- 2. :: D-Alanine Isopropyl Ester | Cas no:79487-89-1 | Svaklifesciences :: [svaklifesciences.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. D-Alanine Isopropyl Ester HCl - Safety Data Sheet [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. L-Alanine isopropyl ester hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.ie [fishersci.ie]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of D-Alanine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for D-Alanine Isopropyl Ester Hydrochloride, a chiral reagent of significant interest in pharmaceutical synthesis. As a key building block in the preparation of various active pharmaceutical ingredients, including treatments for hepatitis C and synthetic sweeteners, a thorough understanding of its structural and analytical characteristics is paramount for quality control and process development.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interpretation of spectral features, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of D-Alanine Isopropyl Ester Hydrochloride

D-Alanine isopropyl ester hydrochloride (CAS RN: 39613-92-8) is the hydrochloride salt of the isopropyl ester of D-alanine.[3] The presence of a chiral center and its utility in asymmetric synthesis make it a valuable component in the development of complex molecules.[1] The hydrochloride form enhances its stability and solubility in certain solvents, facilitating its use in various reaction conditions.

Accurate spectroscopic characterization is a cornerstone of chemical quality assurance. It provides an unambiguous fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide will detail the expected spectroscopic signatures of D-Alanine isopropyl ester hydrochloride, providing a baseline for researchers and quality control analysts.

Synthesis and Physicochemical Properties

D-Alanine isopropyl ester hydrochloride is typically synthesized through the esterification of D-alanine with isopropanol in the presence of an acid catalyst, followed by the introduction of hydrochloric acid to form the salt.[1] The resulting product is a white to off-white solid with a melting point in the range of 80-82°C.[1][2] It exhibits slight solubility in methanol and DMSO.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂ | [3][4] |

| Molecular Weight | 167.63 g/mol | [4][5] |

| CAS Number | 39613-92-8 | [3][6] |

| Melting Point | 80-82 °C | [1][2] |

| Appearance | White to Off-White Solid | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For D-Alanine isopropyl ester hydrochloride, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of the D-enantiomer is expected to be identical to that of the L-enantiomer (L-Alanine isopropyl ester hydrochloride, CAS 62062-65-1).

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Multiplicities:

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH(NH₃⁺)- | ~4.1 | Quartet (q) | 1H | ~7.2 |

| -CH(CH₃)₂ | ~4.9 | Septet (sept) | 1H | ~6.2 |

| -CH(NH₃⁺)CH₃ | ~1.5 | Doublet (d) | 3H | ~7.2 |

| -CH(CH₃ )₂ | ~1.2 | Doublet (d) | 6H | ~6.2 |

| -NH₃ ⁺ | ~8.5 | Broad Singlet (br s) | 3H | - |

Interpretation and Rationale:

-

The methine proton of the alanine backbone, adjacent to the protonated amine and the carbonyl group, is deshielded and appears as a quartet due to coupling with the three protons of the adjacent methyl group.

-

The methine proton of the isopropyl group is coupled to the six protons of the two methyl groups, resulting in a septet.

-

The methyl protons of the alanine backbone are coupled to the adjacent methine proton, appearing as a doublet.

-

The two methyl groups of the isopropyl ester are chemically equivalent and appear as a single doublet due to coupling with the isopropyl methine proton.

-

The protons of the ammonium group are typically broad due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shift can be variable.

Caption: Coupling relationships in D-Alanine isopropyl ester hydrochloride.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

| Assignment | Chemical Shift (δ, ppm) |

| C =O | ~170 |

| -C H(NH₃⁺)- | ~50 |

| -C H(CH₃)₂ | ~70 |

| -CH(NH₃⁺)C H₃ | ~16 |

| -CH(C H₃)₂ | ~21 |

Interpretation and Rationale:

-

The carbonyl carbon of the ester is the most deshielded carbon, appearing at the lowest field.

-

The methine carbon of the isopropyl group is deshielded due to its attachment to the electronegative oxygen atom.

-

The alpha-carbon of the alanine backbone is attached to the electron-withdrawing ammonium group, shifting it downfield.

-

The methyl carbons of the isopropyl group and the alanine backbone appear at the highest field, as expected for sp³ hybridized carbons in less electron-poor environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad | Asymmetric and symmetric stretching |

| C-H Stretch (Alkyl) | 2980 - 2850 | Medium to Strong | Stretching |

| C=O Stretch (Ester) | ~1740 | Strong | Stretching |

| N-H Bend (Ammonium) | ~1600 | Medium | Bending |

| C-O Stretch (Ester) | ~1240 and ~1100 | Strong | Stretching |

Interpretation and Rationale:

-

The broad absorption in the high-wavenumber region is characteristic of the N-H stretching vibrations of the ammonium salt.

-

The sharp peaks around 2900 cm⁻¹ are due to the C-H stretching of the methyl and methine groups.

-

A strong, sharp absorption around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group .[7]

-

The bending vibration of the ammonium N-H bonds typically appears around 1600 cm⁻¹.

-

The strong absorptions in the fingerprint region are characteristic of the C-O stretching vibrations of the ester group.

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For D-Alanine isopropyl ester hydrochloride, electrospray ionization (ESI) would be a suitable technique. The observed mass will be that of the protonated free base [M+H]⁺.

Expected Molecular Ion and Fragments:

-

[M+H]⁺: m/z = 132.10 (Calculated for C₆H₁₄NO₂⁺)

-

Major Fragments:

-

m/z = 88.07: Loss of isopropylene (C₃H₆) via McLafferty rearrangement.

-

m/z = 74.06: Loss of the isopropyl group (-C₃H₇) followed by the loss of a proton.

-

m/z = 59.04: The isopropyl cation [CH(CH₃)₂]⁺.

-

m/z = 44.05: The [CH(NH₂)CH₃]⁺ fragment from alpha-cleavage.

-

Fragmentation Rationale:

Amino acid esters typically undergo fragmentation through several pathways:

-

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom.

-

Loss of the ester alkyl group: Cleavage of the C-O bond of the ester.

-

McLafferty Rearrangement: A characteristic fragmentation of esters with a gamma-hydrogen, leading to the loss of an alkene.[8]

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of D-Alanine isopropyl ester hydrochloride. The combination of NMR, IR, and MS allows for unambiguous identification and structural confirmation. The provided interpretations and rationales for the observed and predicted spectral features offer a framework for researchers and quality control professionals to ensure the identity and purity of this important chiral building block. Adherence to these spectroscopic benchmarks is crucial for the successful development and manufacturing of downstream pharmaceutical products.

References

-

PrepChem. (n.d.). Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. Retrieved from [Link]

-

PubChem. (n.d.). L-Alanine isopropyl ester hydrochloride. Retrieved from [Link]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

University of Arizona. (n.d.). IR Absorption Table. Retrieved from [Link]

-

JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Google Patents. (n.d.). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.

Sources

- 1. L-Alanine(56-41-7) 1H NMR spectrum [chemicalbook.com]

- 2. D-Alanine Isopropyl Ester HCl | 39613-92-8 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. L-Alanine isopropyl ester hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Alanine Isopropyl Ester Hydrochloride | 62062-65-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 39613-92-8 Cas No. | D-Alanine isopropyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

Hygroscopicity Management in Peptidomimetic Intermediates: A Technical Deep Dive into D-Alanine Isopropyl Ester HCl

Executive Summary

D-Alanine Isopropyl Ester Hydrochloride (CAS: 39613-92-8) is a critical chiral intermediate used in the synthesis of peptidomimetics and novel antibiotics. While the isopropyl ester moiety introduces steric bulk intended to modulate lipophilicity and metabolic stability, the hydrochloride salt form renders the molecule significantly hygroscopic .

This guide provides a mechanistic analysis of the compound's interaction with atmospheric moisture, the downstream chemical instability (hydrolysis) caused by this interaction, and a validated protocol for quantifying these properties using Dynamic Vapor Sorption (DVS).

Molecular Architecture & Hygroscopic Potential

To understand the behavior of D-Alanine Isopropyl Ester HCl, we must decouple its stereochemistry from its physicochemical properties.

Stereochemical Equivalence

While the biological activity of D-Alanine differs vastly from its natural L-isomer (CAS: 62062-65-1), their scalar physical properties—including solubility, melting point, and hygroscopicity —are identical in an achiral environment. Data available for the L-isomer, which is frequently cited as "very hygroscopic" [1][2], applies directly to the D-isomer.

The Ionic Lattice vs. Hydrophobicity

The molecule presents a competitive internal architecture:

-

The Hydrophobic Tail: The isopropyl group (

) is non-polar and sterically bulky. In the free base form, this would resist moisture. -

The Hydrophilic Head: The amine is protonated (

) and paired with a chloride counterion (

The Dominant Force: The lattice energy of the hydrochloride salt is high, but the hydration enthalpy of the chloride ion is substantial. When exposed to ambient humidity, the surface energy of the crystal lattice is overcome by the thermodynamic drive to solvate the

| Property | Specification | Impact on Hygroscopicity |

| Molecular Weight | 167.63 g/mol | Low MW salts often show faster sorption kinetics. |

| Physical Form | Crystalline Solid | High surface area powders accelerate moisture uptake. |

| Counterion | Hydrochloride ( | |

| Ester Type | Isopropyl | Provides steric hindrance, slowing hydrolysis relative to methyl esters, but does not prevent moisture sorption. |

The Hydrolysis Cascade: Why Moisture Matters

The primary risk of hygroscopicity in this compound is not just physical caking, but chemical degradation. The absorbed water acts as a reactant in an acid-catalyzed hydrolysis loop, driven by the compound's own acidity.[1]

The Mechanism[3]

-

Sorption: Water molecules adsorb onto the crystal surface.

-

Dissolution: The surface forms a localized aqueous layer.

-

Acidification: The ammonium salt dissociates slightly, releasing protons (

). -

Cleavage: The proton activates the carbonyl carbon of the ester, making it susceptible to nucleophilic attack by water.

Result: The ester cleaves into D-Alanine (zwitterion) and Isopropanol , rendering the intermediate useless for subsequent coupling reactions.

Figure 1: The cascade from physical moisture sorption to chemical degradation. The formation of a localized acidic solution accelerates the hydrolysis of the isopropyl ester.

Experimental Protocol: Quantifying Hygroscopicity

To validate the stability profile of a specific batch, Dynamic Vapor Sorption (DVS) is the gold standard. This gravimetric technique measures mass change as a function of relative humidity (RH) at a constant temperature.[2]

DVS Method Parameters

-

Instrument: Surface Measurement Systems DVS or TA Instruments Discovery SA.

-

Temperature: 25.0 °C (Standard ambient).

-

Solvent: Water (LC-MS Grade).

-

Sample Mass: 10–20 mg (Ensure monolayer coverage of the pan, avoid piling).

Step-by-Step Workflow

-

Taring: Tare the empty quartz/metal pan under flowing dry nitrogen.

-

Loading: Load the sample quickly to minimize ambient exposure.

-

Drying Stage (Critical):

-

Set RH to 0%.

-

Hold until mass change rate (

) is < 0.002% per minute. -

Why: This establishes the "Dry Mass" (

) baseline. Without this, hysteresis loops cannot be accurately calculated.

-

-

Sorption Ramp:

-

Increase RH in steps of 10% (0%

90%). -

Equilibrium Criteria:

< 0.005% min⁻¹ or Max Time 360 mins.

-

-

Desorption Ramp:

-

Decrease RH in steps of 10% (90%

0%). -

Why: To identify hysteresis (trapped water) or hydrate formation.

-

Data Interpretation

-

Non-Hygroscopic: < 0.2% weight gain at 90% RH.

-

Slightly Hygroscopic: 0.2 – 2.0% weight gain.

-

Very Hygroscopic (Expected for D-Ala-OiPr[3]·HCl): > 15% weight gain, often showing a sharp vertical spike (deliquescence point) between 60–80% RH.

Figure 2: Logical flow for Dynamic Vapor Sorption (DVS) analysis to determine critical relative humidity (CRH).

Handling & Storage Directives

Given the "Very Hygroscopic" classification and hydrolysis risk, standard laboratory storage is insufficient.

Storage SOP

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Secondary Containment: Sealed desiccator containing active silica gel or

. -

Temperature: Refrigerator (2°C to 8°C) is standard [3]. Freezing (-20°C) is preferred for long-term storage (>6 months) to kinetically arrest hydrolysis.

-

Headspace: Purge with Argon or Nitrogen before sealing.

Handling for Synthesis

-

Weighing: Do not weigh on an open balance for extended periods. If high precision is required, weigh inside a glovebox or use a "weigh-by-difference" technique with a capped weighing bottle.

-

Solvents: Ensure all reaction solvents (e.g., DMF, DCM) are anhydrous. The HCl salt will dissolve readily in wet organic solvents, carrying water into the reaction core.

References

-

TCI Chemicals. Product Specification: L-Alanine Isopropyl Ester Hydrochloride (CAS 62062-65-1).[4] Retrieved from (Note: Enantiomer data used for physical property validation).

-

ChemicalBook. D-Alanine Isopropyl Ester HCl Properties and Safety. Retrieved from .

-

Simson Pharma. D-Alanine Isopropyl Ester Hydrochloride Technical Data. Retrieved from .

-

Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Methodology. Retrieved from .

Sources

Commercial suppliers of high-purity D-Alanine isopropyl ester hcl

Executive Summary: The Chiral Imperative

In the landscape of modern peptidomimetic drug design and antiviral synthesis, D-Alanine Isopropyl Ester Hydrochloride (CAS 39613-92-8) occupies a critical dual role. It serves as both a specialized chiral building block for protease-resistant peptides and a vital impurity reference standard for the quality control of its enantiomer, L-Alanine Isopropyl Ester (a key intermediate for blockbuster drugs like Sofosbuvir and Tenofovir Alafenamide).[1]

This guide moves beyond a simple vendor list to provide a comprehensive sourcing strategy. It addresses the technical risks associated with chiral instability, outlines a self-validating quality assurance protocol, and categorizes suppliers based on their utility in the drug development lifecycle.[1]

Technical Specifications & Critical Quality Attributes (CQAs)

Before engaging suppliers, the sourcing scientist must define the "High Purity" specification.[1] For D-Alanine Isopropyl Ester HCl, standard "98% purity" is insufficient for GMP applications due to the risk of enantiomeric contamination.[1]

Table 1: Target Specification Sheet for Pharmaceutical Grade Sourcing

| Parameter | Acceptance Criteria | Scientific Rationale |

| CAS Number | 39613-92-8 | Distinguishes from L-isomer (62062-65-1).[1] |

| Appearance | White to off-white crystalline powder | Coloration (yellow/green) indicates oxidation or residual reactants (e.g., thionyl chloride derivatives).[1] |

| Chemical Purity | ≥ 98.0% (HPLC/qNMR) | High purity prevents side-reactions in peptide coupling.[1] |

| Chiral Purity (e.e.) | ≥ 99.5% | Critical. Even 0.5% L-isomer can lead to diastereomeric impurities in the final drug substance that are difficult to separate.[1] |

| Water Content | ≤ 1.0% (Karl Fischer) | Ester hydrochlorides are hygroscopic; excess water promotes hydrolysis back to D-Alanine.[1] |

| Counter-ion | Chloride (Cl⁻) stoichiometric | Ensures stability.[1] Free base is unstable and prone to rapid hydrolysis/polymerization.[1] |

Commercial Sourcing Landscape

The supply chain for D-Alanine Isopropyl Ester HCl is bifurcated into Catalog Suppliers (for R&D/Reference Standards) and Bulk Manufacturers (for Pilot/Production).[1]

Tier 1: Certified Reference Materials & R&D Quantities

Best for: Analytical method validation, impurity marker identification, and milligram-scale synthesis.[1]

-

LGC Standards (TRC):

-

Apollo Scientific:

-

J&K Scientific:

Tier 2: Bulk & Custom Synthesis (CRO/CMO)

Best for: Process chemistry, toxicological batches, and kilogram-scale production.[1]

-

Simson Pharma Limited: [1]

-

Specialized Chiral CROs (e.g., WuXi AppTec, Enamine):

-

Strategy: While not always in the public catalog, these vendors synthesize D-amino acid esters on demand using validated routes (Triphosgene or Thionyl Chloride methods) to ensure high enantiomeric excess (e.e.).[1]

-

Strategic Sourcing Workflow

The following decision matrix guides the selection of a supplier based on the development phase and risk profile.

Figure 1: Strategic sourcing decision matrix for D-Alanine Isopropyl Ester HCl.

Vendor Qualification & Validation Protocol

Trusting a CoA is insufficient for chiral building blocks.[1] The "Self-Validating System" requires internal verification of the supplier's material upon receipt.[1]

The "Red Flag" Check

Upon receipt, immediately check the Hygroscopicity .[1]

-

Test: Expose a small sample (10mg) to air.

-

Observation: If it turns to a sticky gum within minutes, the HCl salt formation may be incomplete, or the ester has already hydrolyzed.[1] High-quality material should remain free-flowing for a reasonable period.[1]

Analytical Validation Workflow (Step-by-Step)

Objective: Confirm identity and quantify the L-isomer impurity (enantiomeric excess).

Step 1: Structure Confirmation (1H NMR)

-

Solvent: DMSO-d6 or D2O.

-

Key Signals:

-

Validation: Absence of extra peaks at 3.5-4.0 ppm (indicates residual free Isopropanol).[1]

Step 2: Chiral Purity Determination (The Critical Step) Standard C18 HPLC cannot distinguish D from L. You must use a Chiral Stationary Phase (CSP) or a derivatization method.[1]

-

Method A: Chiral Crown Ether Column (Direct) [1]

-

Method B: GITC Derivatization (Indirect - Robust) [1]

Figure 2: Analytical validation workflow using GITC derivatization for robust chiral quantification.

Handling and Stability Insights

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis, and the HCl salt is hygroscopic.[1]

-

Safety: The compound is an irritant.[1][3] However, the primary risk in a lab setting is thermal instability .[1] Do not heat above 40°C during drying processes, as this can accelerate racemization (conversion of D to L) or diketopiperazine formation.[1]

References

-

Apollo Scientific. D-Alanine isopropyl ester hydrochloride Product Page. Retrieved from [1]

-

LGC Standards. D-Alanine Isopropyl Ester Hydrochloride Reference Material. Retrieved from [1]

-

Simson Pharma. D-Alanine Isopropyl Ester Hydrochloride API & Impurities. Retrieved from [1]

-

Google Patents. Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof (CN112630314B). Retrieved from

-

PubChem. D-Alanine isopropyl ester hydrochloride Compound Summary. Retrieved from [1]

Sources

- 1. veeprho.com [veeprho.com]

- 2. D-Alanine Isopropyl Ester Hydrochloride | LGC Standards [lgcstandards.com]

- 3. 39613-92-8 Cas No. | D-Alanine isopropyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]

- 4. CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof - Google Patents [patents.google.com]

- 5. CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Note: Scalable Synthesis of D-Alanine Isopropyl Ester Hydrochloride

Abstract & Strategic Rationale

This protocol details the synthesis of D-Alanine isopropyl ester hydrochloride, a critical chiral intermediate for peptidomimetic drugs and nucleotide prodrugs (e.g., sofosbuvir analogs). While Fischer esterification is the standard approach, this guide utilizes the Thionyl Chloride (

Why this method?

-

In-Situ Acid Generation:

reacts with IPA to generate anhydrous HCl and scavenge water simultaneously, driving the equilibrium toward ester formation (Le Chatelier’s principle) more effectively than using pre-gassed HCl/IPA. -

Chiral Integrity: The acidic conditions minimize the risk of racemization compared to base-catalyzed alkylation methods.

-

Purification Efficiency: The product crystallizes directly as the hydrochloride salt, often requiring only trituration rather than column chromatography.

Chemical Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The thionyl chloride first reacts with isopropanol to form isopropyl chlorosulfite (transient) and anhydrous HCl. The protonated carboxylic acid is then attacked by the alcohol.

Figure 1: Mechanistic pathway highlighting in-situ generation of anhydrous HCl.

Materials & Safety Profile

Reagent Stoichiometry (Scale: 10g D-Alanine basis)

| Component | Role | Mass/Vol | Equiv. | MW ( g/mol ) |

| D-Alanine | Starting Material | 10.0 g | 1.0 | 89.09 |

| Thionyl Chloride | Reagent | 16.3 g (9.9 mL) | 1.25 | 118.97 |

| Isopropanol (IPA) | Solvent/Reactant | 100 mL | Excess | 60.10 |

| Diethyl Ether | Workup Solvent | ~100 mL | N/A | 74.12 |

Critical Safety Warnings

-

Thionyl Chloride: Highly corrosive and water-reactive.[1] Releases toxic

and -

Exotherm Control: The reaction between

and IPA is extremely exothermic. Strict temperature control (0°C) during addition is mandatory to prevent splashing or runaway solvent boil-off.

Step-by-Step Synthesis Protocol

Phase 1: Activation (0°C)

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a drying tube (CaCl2 or Drierite). Connect the outlet to a gas trap (NaOH solution) to neutralize evolved

/ -

Solvent Charge: Charge 100 mL of anhydrous Isopropanol into the flask.

-

Cooling: Submerge the flask in an ice/salt bath and cool to an internal temperature of 0–5°C .

-

Reagent Addition: Transfer 9.9 mL of Thionyl Chloride to the addition funnel. Add dropwise to the IPA over 30 minutes.

-

Observation: Vigorous gas evolution (

) will occur. Ensure temperature stays <10°C.

-

Phase 2: Reaction (Reflux)

-

Substrate Addition: Once

addition is complete, remove the ice bath and add 10.0 g of D-Alanine in one portion. The amino acid will likely not dissolve immediately. -

Heating: Heat the mixture gradually to reflux (~82°C).

-

Monitoring: Reflux for 3–5 hours .

-

Endpoint: The suspension should turn into a clear, homogeneous solution as the zwitterionic amino acid converts to the soluble ester hydrochloride.

-

TLC Check: Silica gel, Eluent: n-Butanol/Acetic Acid/Water (4:1:1). Stain: Ninhydrin. (Starting material

~0.25; Product

-

Phase 3: Isolation & Purification

-

Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotary Evaporator, 45°C bath) to remove excess IPA and residual

.-

Result: A viscous, slightly yellow oil or semi-solid will remain.

-

-

Co-evaporation: Add 20 mL of fresh IPA or Toluene and re-evaporate to ensure complete removal of acidic volatiles.

-

Crystallization/Trituration:

-

Add 50 mL of Diethyl Ether (or MTBE) to the oily residue.

-

Stir vigorously (scratch the flask wall if necessary) to induce crystallization.

-

Cool to 0°C for 1 hour to maximize yield.

-

-

Filtration: Filter the white solid under vacuum (Buchner funnel). Wash the cake with cold ether (2 x 20 mL).

-

Drying: Dry the solid in a vacuum desiccator over

or NaOH pellets overnight.

Quality Control & Characterization

Workflow Logic

Figure 2: QC Decision Tree for batch release.

Specification Table

| Test | Acceptance Criteria | Notes |

| Appearance | White to off-white crystalline powder | Yellowing indicates residual |

| Melting Point | 80 – 85°C | Sharp range indicates high purity. |

| Confirm integration ratios (6:3:1:1). | ||

| Optical Rotation | Critical: L-Isomer is (+). D-Isomer must be (-). Verify sign against CoA of starting material. |

Troubleshooting & Optimization

-

Hygroscopicity: The HCl salt is extremely hygroscopic. If the product becomes a "goo" on the filter, wash immediately with anhydrous ether and move to a desiccator.

-

Racemization: While rare in acid, extended reflux (>12h) or high temperatures can cause partial racemization. If optical rotation is low, recrystallize from Isopropanol/Ether.

-

Incomplete Reaction: If zwitterion remains (insoluble solid), add 0.1 eq more

and reflux for an additional hour.

References

-

Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115. (Foundational method for thionyl chloride mediated esterification).

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ester stability and deprotection).

-

ChemicalBook. (2023). D-Alanine isopropyl ester hydrochloride Product Properties (CAS 39613-92-8).

-

TCI Chemicals. (2023). L-Alanine Isopropyl Ester Hydrochloride (CAS 62062-65-1) Specification Sheet. (Used for comparative physical property verification).

Sources

Protocol for peptide coupling reactions using D-Alanine isopropyl ester hcl

Executive Summary

This guide details the optimized protocols for incorporating D-Alanine Isopropyl Ester Hydrochloride (H-D-Ala-OiPr·HCl) into peptide backbones.[1] While the isopropyl ester moiety provides essential steric bulk—enhancing lipophilicity and resistance to enzymatic hydrolysis—the D-configuration introduces a heightened risk of racemization during the coupling event.

This document moves beyond generic "add-and-stir" instructions. It focuses on the mechanistic control of chirality , specifically addressing the neutralization of the hydrochloride salt without triggering the oxazolone pathway.

Reagent Profile & Physicochemical Properties

H-D-Ala-OiPr·HCl serves as a C-terminal capping unit or a building block for peptidomimetics. Its bulky isopropyl group protects the C-terminus from esterases more effectively than methyl or ethyl esters.

| Property | Specification |

| Chemical Name | D-Alanine Isopropyl Ester Hydrochloride |

| CAS Number | 39613-92-8 |

| Formula | C₆H₁₃NO₂[2][3][4] · HCl |

| Molecular Weight | 167.63 g/mol |

| Chirality | D-Enantiomer (Risk of |

| Solubility | High: Water, DMF, MeOH, DCM (moderate) |

| Hygroscopicity | High (Store under |

Strategic Considerations: The "Base Trap"

The critical failure point in using amino acid ester salts is the neutralization step .

-

The Problem: The amine is protonated (

). To react, it must be deprotonated to -

The Risk: Adding excess strong base (e.g., DIEA/DIPEA) to "ensure" neutralization increases the pH > 8.0. In the presence of an activated carboxyl component, this basic environment catalyzes the abstraction of the

-proton, leading to racemization via the enol or oxazolone intermediate.[5]

The Solution: Use a "Stoichiometric Release" strategy.

-

Base Choice: Use N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP) instead of DIEA when possible. They are weaker bases sufficient to neutralize the HCl but less likely to strip the

-proton. -

Order of Addition: Never premix the ester salt and base for long periods. Neutralize in situ during the coupling event.

Mechanism of Failure (Racemization Pathways)

Figure 1: The "Path B" mechanism where excess base drives the activated amino acid into an oxazolone state, causing loss of chiral purity.

Protocol A: Standard Solution-Phase Coupling (EDC/Oxyma)

Best for: Routine synthesis, minimizing racemization, and easy workup (water-soluble byproducts).

Reagents:

-

Carboxyl Component (Protected AA): 1.0 equiv

-

EDC[8]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.1 equiv

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 1.1 equiv (Superior to HOBt for racemization suppression)

-

Base: N-Methylmorpholine (NMM) : 2.1 equiv (1.0 to neutralize HCl, 1.1 for activation)

-

Solvent: DCM or DMF (Dry)

Step-by-Step Workflow:

-

Activation (Pre-Cooling): Dissolve the Carboxyl Component and Oxyma Pure in DCM/DMF. Cool to 0°C in an ice bath.

-

Why? Low temperature suppresses side reactions during the initial activation spike.

-

-

Carbodiimide Addition: Add EDC·HCl. Stir at 0°C for 5–10 minutes.

-

Observation: The solution may become slightly cloudy as the active ester forms.

-

-

Amine Preparation (The Critical Step): In a separate vial, dissolve H-D-Ala-OiPr·HCl in a minimal amount of solvent. Add NMM (exactly 1.0 equiv relative to the amine salt).[5]

-

Note: Do not let this sit for >5 minutes.

-

-

Coupling: Add the neutralized amine solution to the activated carboxyl mixture. Add the remaining NMM (1.1 equiv) dropwise. Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

-

Monitoring: Check via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the carboxyl component.

-

Workup (Self-Validating):

-

Dilute with EtOAc.

-

Wash 1x with 1M KHSO₄ (Removes unreacted amine and converts EDC urea to water-soluble salt).

-

Wash 1x with Sat. NaHCO₃ (Removes unreacted acid and Oxyma).

-

Wash 1x with Brine. Dry over Na₂SO₄.[8]

-

Protocol B: High-Efficiency Coupling (HATU/HOAt)

Best for: Sterically hindered sequences or valuable intermediates where yield is paramount.

Reagents:

-

Carboxyl Component: 1.0 equiv[5]

-

HATU: 1.05 equiv

-

Base: DIEA (Diisopropylethylamine) : 2.1 equiv

-

Solvent: Anhydrous DMF

Step-by-Step Workflow:

-

Dissolution: Dissolve the Carboxyl Component, H-D-Ala-OiPr·HCl , and HATU in Anhydrous DMF.

-

Note: Unlike EDC, HATU reactions are often run "one-pot."

-

-

Controlled Initiation: Cool the mixture to 0°C . Add DIEA dropwise over 2 minutes.

-

Critical: The solution will turn yellow (liberation of HOAt anion).

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT. HATU couplings are fast; reaction is often complete in <2 hours.

-

Quench: If LC-MS shows completion, dilute immediately with EtOAc. Do not leave the reaction in basic DMF overnight (high risk of ester hydrolysis or racemization).

Workflow Visualization

Figure 2: Decision tree for the coupling workflow, emphasizing the critical neutralization checkpoint.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of HCl salt. | Ensure Base:HCl ratio is at least 1:1. Switch to DMF if solubility is poor in DCM. |

| Racemization (>5% L-isomer) | High pH during activation; prolonged reaction time. | Switch from DIEA to NMM or Collidine . Use Oxyma Pure instead of HOBt. Pre-activate the acid before adding the amine. |

| Hydrolysis of Ester | Wet solvents or excess base. | Use anhydrous solvents. Reduce reaction time. Avoid strong aqueous base during workup (wash quickly). |

| Precipitate in Reaction | Urea byproduct (if using EDC/DCC). | Filter the reaction mixture before workup or switch to DCM (urea often precipitates in DCM). |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

PubChem. (2025).[4][6] D-Alanine Isopropyl Ester Hydrochloride Compound Summary. National Library of Medicine. Link

-

Han, S.Y., & Kim, Y.A. (2004).[5] Recent development of peptide coupling reagents in organic synthesis.[9] Tetrahedron, 60(11), 2447-2467. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. :: D-Alanine Isopropyl Ester | Cas no:79487-89-1 | Svaklifesciences :: [svaklifesciences.com]

- 3. D-Alanine Isopropyl Ester HCl | 39613-92-8 [chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. L-Alanine isopropyl ester hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

Application Notes and Protocols: D-Alanine Isopropyl Ester HCl in Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: Leveraging the "Unnatural" for Stereochemical Precision

In the field of asymmetric synthesis, the ability to introduce and control stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often dictated by their three-dimensional arrangement.[1] While nature predominantly utilizes L-amino acids, their D-enantiomers represent a powerful tool for the synthetic chemist. These "unnatural" amino acids, when incorporated into bioactive molecules, can confer unique and highly desirable properties, most notably an enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid residues.[1]

This guide focuses on the application of D-Alanine isopropyl ester hydrochloride (hcl), a versatile chiral building block derived from the D-enantiomer of alanine. As a component of the "chiral pool," it provides a cost-effective and readily available source of (R)-stereochemistry at the α-carbon. The isopropyl ester functionality serves as a convenient protecting group for the carboxylic acid, allowing the free amino group to be selectively manipulated in subsequent synthetic steps. Its hydrochloride salt form enhances stability and simplifies handling.

We will explore the strategic rationale behind using this building block and provide a detailed, field-proven protocol for its application in a representative asymmetric synthesis: the construction of a D-amino acid-containing peptide.

Core Concept: The Strategic Advantage of D-Amino Acid Incorporation

The primary driver for incorporating D-alanine into peptide-based drug candidates is the significant increase in their metabolic stability. Endogenous proteases and peptidases, the enzymes responsible for protein turnover, exhibit high fidelity for substrates containing L-amino acids. A peptide chain containing a D-alanine residue disrupts the natural recognition sequence, effectively rendering the adjacent peptide bonds resistant to cleavage. This strategic substitution can dramatically extend the in vivo half-life of a therapeutic peptide, improving its pharmacokinetic profile and therapeutic window.

Furthermore, D-alanine plays a crucial role in the biology of various organisms, particularly in the structure of bacterial cell walls (peptidoglycan).[2][3] This makes D-alanine and its derivatives, like the isopropyl ester, valuable starting materials for the synthesis of novel antibiotics and probes to study mechanisms of antibiotic resistance.[3][4]

Figure 1: Conceptual workflow for utilizing D-Alanine isopropyl ester HCl.

Application Focus: Synthesis of a D-Amino Acid-Containing Tripeptide

A primary application of D-Alanine isopropyl ester HCl is as a nucleophilic component in peptide coupling reactions. The hydrochloride salt must first be neutralized in situ to liberate the free amine, which can then attack an activated carboxylic acid of another amino acid residue.

This section details the synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester, a process that involves two distinct peptide coupling steps where D-alanine isopropyl ester serves as both the initial and final residue added.[5]

Protocol 1: Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester

This protocol demonstrates a classic solution-phase peptide synthesis using a carbodiimide coupling reagent (DCC).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (approx.) | Role |

| D-Alanine isopropyl ester hydrochloride | 167.63 | 1.7 g | 0.0101 | Chiral Building Block (Nucleophile) |

| Triethylamine (TEA) | 101.19 | 1.4 mL (d=0.726) | 0.0100 | Base (for neutralization) |

| Z-Asp(OBzl)-OH | 357.36 | 3.6 g | 0.0101 | Protected Amino Acid |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.06 g | 0.0100 | Coupling Agent |

| Chloroform | - | 60 mL | - | Solvent |

| Ethyl Acetate | - | 150 mL + washes | - | Extraction Solvent |

| 2N Hydrochloric Acid | - | As needed | - | Aqueous Wash |

| 4% Sodium Bicarbonate Solution | - | As needed | - | Aqueous Wash |

| Anhydrous Sodium Sulfate | - | As needed | - | Drying Agent |

| 80% Acetic Acid in Water | - | 100 mL | - | Solvent for Deprotection |

| Palladium on Carbon (Pd/C) | - | Catalytic amount | - | Hydrogenolysis Catalyst |

Step-by-Step Methodology:

-

Neutralization of the Amine Salt:

-

Suspend D-Alanine isopropyl ester hydrochloride (1.7 g) in chloroform (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To this suspension, add triethylamine (1.4 mL). Stir until the solution becomes clear, indicating the formation of the free amine. This step is critical as the hydrochloride salt is unreactive as a nucleophile.

-

-

Peptide Coupling Reaction:

-

To the solution from Step 1, add N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH, 3.6 g).

-

Cool the reaction mixture in an ice bath.

-

Dissolve dicyclohexylcarbodiimide (DCC, 2.06 g) in chloroform (10 mL) and add this solution dropwise to the cooled reaction mixture.

-

Stir the reaction under ice cooling for one hour, then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU), the byproduct of the DCC coupling, will form.

-

-

Work-up and Purification of the Protected Dipeptide:

-

Filter off the precipitated DCU and wash the solid with a small amount of chloroform.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate (150 mL).

-

Wash the organic solution sequentially with 2N HCl, water, 4% aqueous sodium bicarbonate, water, and finally, a saturated aqueous solution of sodium chloride. These washes remove unreacted starting materials and acidic/basic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide intermediate.

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the crude protected dipeptide from Step 3 in 80% aqueous acetic acid (100 mL).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to catalytic reduction under a hydrogen gas stream (typically using a balloon or a Parr hydrogenator) at room temperature for four hours. This step cleaves both the Z (benzyloxycarbonyl) and Bzl (benzyl ester) protecting groups.

-

-

Isolation of the Final Tripeptide:

-

Filter off the Pd/C catalyst through a pad of Celite.

-

Concentrate the filtrate to dryness under reduced pressure.

-

The resulting residue can be further purified by recrystallization from water to afford the final product, D-alanyl-α-L-aspartyl-D-alanine isopropyl ester.[5]

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

Application Note: Safe Handling and Protocol Design for D-Alanine Isopropyl Ester Hydrochloride

Executive Summary

D-Alanine isopropyl ester hydrochloride (CAS: 39613-92-8) is a critical chiral building block utilized frequently in the synthesis of peptidomimetics and prodrugs (e.g., antiviral protease inhibitors). While chemically stable as a salt, its handling requires specific protocols to mitigate hygroscopicity-induced hydrolysis and to manage irritant properties (H315/H319/H335).

This guide provides a standardized approach to storage, weighing, and the critical "free-basing" step required to activate the amine for nucleophilic attack in peptide coupling reactions.

Physicochemical Profile & Hazard Identification

Understanding the "personality" of the compound is the first step to safety. As an ester salt, it combines the stability of an ionic solid with the moisture sensitivity of an ester linkage.

Table 1: Compound Specifications & Safety Data

| Property | Specification |

| Chemical Name | D-Alanine isopropyl ester hydrochloride |

| CAS Number | 39613-92-8 |

| Molecular Formula | C₆H₁₃NO₂[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 167.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~85 °C |

| Solubility | High in Water, Methanol, DMSO; Low in Diethyl Ether, Hexanes |

| GHS Classification | Warning (Cat 2 Irritant) |

| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.) |

Key Risk Factor: Hygroscopicity

The HCl salt moiety makes this compound highly hygroscopic.

-

The Mechanism: Moisture absorption leads to the formation of a localized acidic aqueous environment on the crystal surface.

-

The Consequence: This acidity catalyzes the hydrolysis of the isopropyl ester back to D-Alanine (zwitterion) and Isopropanol.

-

The Sign: Material turning "tacky" or clumping is a sign of degradation.

Storage & Engineering Controls

Objective: Maintain chemical integrity and prevent operator exposure.

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage retards hydrolysis.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Desiccation: Secondary containment with active desiccant (e.g., Drierite or Silica Gel) is mandatory.

Engineering Controls[8]

-

Primary Barrier: All weighing and open-vessel handling must occur inside a certified Chemical Fume Hood .

-

Static Control: Fine amino acid ester powders are prone to static charge. Use anti-static gun/ionizers during weighing to prevent powder scattering (which leads to inhalation risks).

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Rationale: To prevent inhalation of irritant dust and minimize moisture exposure.

-

Preparation: Allow the container to warm to room temperature before opening.

-

Why? Opening a cold bottle in humid lab air causes immediate condensation inside the bottle, ruining the remaining stock.

-

-

PPE: Standard Lab Coat, Nitrile Gloves (0.11mm min thickness), Safety Glasses.

-

Weighing:

-

Use a static-free spatula (PTFE coated or wooden).

-

Weigh into a tared vial/flask.

-

Immediately recap the stock bottle and seal with Parafilm.

-

-

Solubilization:

-

Dissolve in dry solvent (DMF, DCM, or THF) immediately.

-

Note: The HCl salt will not dissolve well in non-polar solvents (DCM) until a base is added.

-

Protocol B: Neutralization (Free-Basing) for Synthesis

Rationale: The amine is protonated (NH₃⁺) and non-nucleophilic. It must be neutralized to the free amine (NH₂) to react.

Method 1: In Situ Neutralization (Recommended for Peptide Coupling)

This method minimizes side reactions like diketopiperazine formation or racemization.

-

Dissolution: Suspend D-Alanine isopropyl ester HCl (1.0 equiv) in the reaction solvent (e.g., DMF or DCM).

-

Base Addition: Add a non-nucleophilic tertiary base such as DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .

-

Stoichiometry: Add 2.0–2.2 equivalents of base. (1 eq to neutralize the HCl, 1+ eq to maintain basicity for the coupling).

-

-

Observation: The suspension should clear as the free base is more soluble in organic solvents (if using DCM).

-

Coupling: Add the carboxylic acid partner and coupling reagent (e.g., HATU/EDC) immediately.

Method 2: Extractive Isolation (biphasic)

Use this if the coupling reaction is sensitive to tertiary amine salts.

-

Dissolution: Dissolve the salt in a minimal amount of water.

-

Basification: Add saturated Na₂CO₃ or NaHCO₃ solution until pH ~9-10.

-

Caution: Do not use strong bases (NaOH) as they will hydrolyze the ester.

-

-

Extraction: Extract 3x with DCM or Ethyl Acetate.

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Warning: The free amine is less stable than the HCl salt. Use immediately.

-

Visualization: Safety & Logic Workflows

Diagram 1: Safe Handling Lifecycle

Caption: Workflow for handling hygroscopic amino acid ester salts to prevent degradation and exposure.

Diagram 2: Chemical Activation Logic

Caption: Mechanistic pathway for converting the stable storage form (HCl salt) to the reactive species.

Emergency Response

In the event of exposure, the acidic nature of the salt (upon contact with mucous membranes) dictates the response.

-

Inhalation: Move to fresh air immediately. If respiratory irritation (coughing/burning) persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[8] Remove contact lenses if present. The HCl component can cause significant irritation.

-

Spill Cleanup:

-

Wear N95/P100 respirator and gloves.

-

Cover spill with dry lime or soda ash (to neutralize acidity).

-

Sweep up carefully to avoid dust generation.

-

References

-

ResearchGate. (2016).[9] Discussion: Isolation of free amino acid esters from hydrochloride salts. Retrieved from [Link]

Sources

- 1. 39613-92-8 Cas No. | D-Alanine isopropyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]

- 2. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. D-Alanine Isopropyl Ester HCl - Safety Data Sheet [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.ie [fishersci.ie]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Application Note: Comprehensive Characterization of D-Alanine Isopropyl Ester Hydrochloride

Introduction & Scope

D-Alanine isopropyl ester hydrochloride (CAS: 39613-92-8) is a critical chiral building block utilized in the synthesis of peptidomimetics and nucleotide prodrugs (e.g., Sofosbuvir analogs).[1] As a D-amino acid derivative, its enantiomeric purity is a Critical Quality Attribute (CQA), as the presence of the L-isomer can drastically alter the pharmacological profile of the final drug substance.

This guide provides a validated analytical framework for the complete characterization of this molecule. Unlike standard amino acid analysis, the presence of the isopropyl ester group introduces susceptibility to hydrolysis, while the hydrochloride salt form necessitates specific handling to prevent hygroscopic degradation.

Key Analytical Challenges

-

Lack of Chromophore: The molecule lacks aromatic rings, making standard UV detection (254 nm) ineffective.

-

Chiral Integrity: Separation of the D-enantiomer from the L-impurity requires specialized chiral selectors.[1]

-

Ester Instability: The ester bond is labile in basic aqueous conditions, requiring strict pH control during preparation.

Structural Confirmation (Identity)[1][2]

Nuclear Magnetic Resonance (NMR)

The structure is confirmed via

Solvent: DMSO-

Table 1:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| 8.60 – 8.80 | Broad Singlet | 3H | Ammonium protons (deshielded by Cl salt).[1] | |

| CH (Isopropyl) | 4.95 – 5.05 | Septet ( | 1H | Characteristic methine of the isopropyl ester.[1] |

| 3.95 – 4.05 | Quartet | 1H | Alpha-proton coupled to the methyl group.[1] | |

| 1.40 – 1.45 | Doublet | 3H | Alanine methyl side chain.[1] | |

| CH | 1.20 – 1.25 | Doublet ( | 6H | Gem-dimethyl groups of the isopropyl ester.[1] |

Infrared Spectroscopy (FTIR)

-

Ester Carbonyl (

): Strong band at 1735–1750 cm -

Amine Salt (

): Broad, multiple bands between 2600–3100 cm -

C-O Stretch: 1200–1250 cm

.[1]

Chiral Purity Determination (The "Hero" Protocol)[1]

The separation of D-Alanine isopropyl ester from its L-enantiomer is the most critical assay.[1] We utilize a Crown Ether based stationary phase, which forms a host-guest complex specifically with the ammonium group of the amino acid.

Method Principle

The chiral selector (Crown Ether) forms a reversible inclusion complex with the primary ammonium ion (

Chromatographic Conditions

-

Column: Daicel CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm) or equivalent.[1]

-

Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Temperature: 25°C (Lower temperatures often improve resolution in crown ether separations).[1]

-

Detection: UV at 200–210 nm (Low UV required due to lack of chromophore).[1]

-

Injection Volume: 5–10 µL.

Protocol Workflow

Figure 1: Workflow for Direct Chiral Analysis using Crown Ether Chromatography.

Acceptance Criteria:

-

Resolution (

) between D- and L-isomer: > 2.0. -

L-isomer limit: NMT 0.5% (or per specific specification).

Chemical Purity & Assay (RP-HPLC)

While chiral HPLC determines enantiomeric excess, Reversed-Phase (RP) HPLC is used to quantify chemical impurities (synthesis byproducts, free alanine, isopropanol).

Method Strategy

Due to the weak UV absorbance, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for higher sensitivity and linear response.[1] If only UV is available, use 205 nm with a phosphate buffer to minimize background noise.

HPLC Protocol (UV/ELSD)

-

Column: C18 (L1) end-capped column (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent improves retention of polar amine).[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Sample Diluent: Water:Acetonitrile (90:10).[1] Do not use alkaline buffers. [1]

Counter-ion Quantification (Titration)[1]

Since the molecule is a hydrochloride salt, verifying the stoichiometry (HCl content) is vital to ensure it is not a dihydrochloride or free base mixture.[1]

Argentometric Titration (Chloride Content)

This method quantifies the chloride counter-ion.[1]

-

Reagents: 0.1 N Silver Nitrate (

), dilute Nitric Acid. -

Apparatus: Potentiometric titrator with a Silver/Sulfide electrode.

-

Procedure:

-

Calculation:

(Where V = Volume of titrant, N = Normality, W = Weight of sample in g).

Solid-State Stability & Handling[1]

D-Alanine isopropyl ester HCl is hygroscopic .[1] Exposure to moisture leads to:

-

Clumping: Physical instability.[1]

-

Hydrolysis: Moisture facilitates the hydrolysis of the ester back to D-Alanine and Isopropanol.[1]

Handling Protocol:

-

Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Equilibrate to room temperature before opening the vial to prevent condensation.[1]

-

TGA Analysis: Thermal Gravimetric Analysis should show < 0.5% weight loss up to 100°C. Significant weight loss indicates absorbed water.[1]

Mechanism of Instability[1]

Figure 2: Hydrolytic degradation pathway triggered by moisture absorption.[1]

References

-

Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+).[1] Application of Crown Ether columns for amino acid separation.[1] [Link][1]

-

PubChem. D-Alanine isopropyl ester (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Hyun, M. H. (2016). Liquid Chromatographic Resolution of Chiral Amino Acids and Related Compounds on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science.[1] [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of D-Alanine Isopropyl Ester Hydrochloride

Doc ID: TS-ORG-DALA-042 | Version: 2.1 | Last Updated: 2025-10-24[1]

Introduction: The Chirality Challenge

Subject: D-Alanine Isopropyl Ester Hydrochloride (CAS: 39613-92-8 / Free Base: 79487-89-1) Criticality: High.[1] Used in peptidomimetics and antibiotic synthesis (e.g., Cephalosporins).[1]

The synthesis of D-amino acid esters is deceptively simple.[1] While the esterification itself is straightforward, maintaining enantiomeric excess (ee%) is the primary failure mode. Unlike L-amino acids, where slight racemization might be "natural," D-amino acids are often used as chiral molecular brakes in biological systems; a drop from 99% ee to 95% ee can render a pharmaceutical intermediate useless.[1]

This guide addresses the specific suppression of racemization during the Thionyl Chloride (

The Mechanism of Failure: Why Racemization Occurs

To prevent racemization, you must understand the enemy. It is not random; it is a chemically driven event occurring at the

The Pathways[2][3][4][5][6]

-

Base-Catalyzed Enolization (Primary Risk): Even mild bases (or poor pH control during workup) can abstract the

-proton, creating a planar enolate.[1] When the proton returns, it has a 50/50 chance of attacking from either face, leading to a racemic mixture. -

Acid-Catalyzed Enolization (Secondary Risk): While slower, prolonged heating in strong acid (refluxing too long) can also drive enolization.[1]

-

Thermal Stress: High temperatures accelerate both pathways.[1]

Visualization: The Racemization Danger Zone

Figure 1: The mechanism of chirality loss. Note that the planar enolate intermediate destroys the stereochemical information.

The "Golden Path" Protocol

Method: Thionyl Chloride / Isopropanol (In Situ HCl Generation) Why this method? It avoids the addition of water and maintains strictly anhydrous acidic conditions, which kinetically disfavors the enolization pathway compared to aqueous acid methods.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| D-Alanine | 1.0 | Substrate | Must be high optical purity (>99%).[1][2] |

| Isopropanol (iPrOH) | 10-15 V | Solvent/Reagent | Must be anhydrous .[1] Water = Hydrolysis = Yield Loss.[1] |

| Thionyl Chloride ( | 1.2 - 1.5 | Reagent | Generates HCl + Isopropyl Sulfite.[1] Exothermic. |

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a drying tube (CaCl2 or

line).[1] -

Solvent Charge: Add anhydrous Isopropanol (iPrOH) and cool to -5°C to 0°C using an ice/salt bath.

-

Activation (The Exotherm): Add

dropwise over 30-60 minutes.-

Control Point: Do not let internal temp rise above 10°C.[1] This prevents the formation of isopropyl chloride byproducts.

-

-

Addition: Remove the ice bath. Add solid D-Alanine in one portion.

-

Reaction: Heat slowly to reflux (82°C) or maintain at 40-50°C.

-

Recommendation: 40-50°C for 24 hours is safer for chirality than Reflux for 4 hours.[1]

-

-

Workup (The Danger Zone):

-

Concentrate the mixture in vacuo (Rotovap) at <45°C .

-

DO NOT perform an aqueous extraction with bicarbonate/carbonate.[1] This is the #1 cause of racemization.

-

The residue is the crude HCl salt.

-

-

Purification: Triturate or recrystallize from minimal hot iPrOH/Diethyl Ether or iPrOH/MTBE.

Troubleshooting & FAQs

Symptom: Low Enantiomeric Excess (ee%)

User Question: "My product has the correct NMR but the optical rotation is lower than the literature value. What happened?"

Root Cause Analysis:

-

Overheating: Refluxing too vigorously or for >24 hours.[1]

-

Workup pH: Did you try to neutralize the HCl salt to get the free base? The free base ester racemizes rapidly in the presence of moisture or heat.

-

Wet Solvent: Water in the iPrOH allows hydrolysis back to the acid, which can then re-esterify, cycling through the transition state multiple times.

Corrective Action:

-

Action: Switch from Reflux (82°C) to 45°C stirring for longer duration (24-36h).

-

Action: Ensure iPrOH is dried over 3Å molecular sieves.

-

Action: Skip aqueous workup entirely. Precipitate the salt directly with ether.[1]

Symptom: Product is a Sticky Gum/Oil (Not a Solid)

User Question: "I cannot get the white powder described. It's a yellow oil."

Root Cause Analysis:

-

Residual Solvent: Isopropanol is trapped in the crystal lattice.[1]

-

Excess Acid: Excess HCl or

is trapped.[1] -